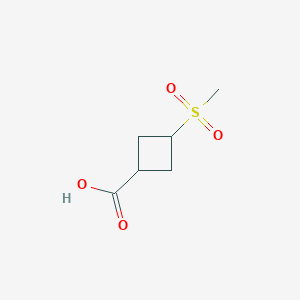

(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

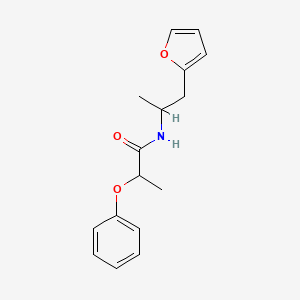

The IUPAC name for this compound is (1r,3r)-3-(methylsulfonyl)cyclobutane-1-carboxylic acid . The Inchi Code for the compound is 1S/C6H10O4S/c1-11(9,10)5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5- .Physical And Chemical Properties Analysis

The molecular formula of “(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid” is C6H10O4S. It has a molecular weight of 178.2.Applications De Recherche Scientifique

Chemical Synthesis Applications

Synthesis of Benzothiazoles and Benzoxazoles

Methanesulfonic acid, a related compound, is utilized in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids, offering simplicity, ease of handling, and good yields (Sharghi & Asemani, 2009). Similarly, it acts as an efficient catalyst for synthesizing 2-substituted benzoxazoles directly from carboxylic acids, demonstrating wide applicability and compatibility with various substituents (Kumar, Rudrawar, & Chakraborti, 2008).

Direct Dehydrogenative Alkylation

A manganese dioxide-methanesulfonic acid oxidation system promotes direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation, highlighting the method's efficiency and environmental friendliness (Liu et al., 2013).

Environmental and Analytical Chemistry

Methanesulfonic Acid in Environmental Cycling

Methanesulfonic acid plays a crucial role in the biogeochemical cycling of sulfur, formed from the oxidation of atmospheric dimethyl sulfide and used by various aerobic bacteria as a sulfur source. Its stability and role in environmental acidification are significant for understanding sulfur cycling (Kelly & Murrell, 1999).

Analytical Determination in Snow and Ice

The determination of light carboxylic acids, including methanesulfonic acid, in snow and ice from mountain glaciers is essential for studying acidic precipitation and its effects on the environment. An ion chromatography method developed for this purpose highlights the importance of these compounds in understanding biogeochemical cycles (Lee, Qin, Zhou, & Jiang, 2002).

Green Chemistry Applications

"Greener" Friedel-Crafts Acylations

Methanesulfonic anhydride is used to promote the Friedel-Crafts acylation reaction, offering a method that produces minimal waste and avoids metallic or halogenated components, underscoring the move towards more sustainable chemical synthesis processes (Wilkinson, 2011).

Esterification Catalyzed by Fluoride Ions

Ionic liquids based on 1,3-dialkylimidazolinium methanesulfonate catalyze the esterification of carboxylic acids with alkyl halides, demonstrating a mild, green, and wide-applicable method for acid protection via ester formation (Brinchi, Germani, & Savelli, 2003).

Safety And Hazards

Propriétés

IUPAC Name |

3-methylsulfonylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S/c1-11(9,10)5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHERVKOZBRHYAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2602126.png)

![4-[(Z)-indol-3-ylidenemethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2602134.png)

![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2602136.png)

![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/no-structure.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2602140.png)

![2-[1-(3-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2602143.png)

![N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2602144.png)

![[5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2602146.png)